molecular formula C27H41N9O8 B3028522 cyclo[Arg-Gly-Asp-D-Tyr-Lys]

cyclo[Arg-Gly-Asp-D-Tyr-Lys]

Cat. No.: B3028522
M. Wt: 619.7 g/mol
InChI Key: LAROZEWEPNAWMD-HAGHYFMRSA-N
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Description

Cyclo(RGDyK) is a cyclic peptide that contains the sequence arginine-glycine-aspartic acid-tyrosine-lysine. This compound is known for its high affinity and selectivity towards the integrin αVβ3, making it a potent integrin inhibitor. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, playing a crucial role in various cellular processes, including cell migration, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(RGDyK) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of Cyclo(RGDyK) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclo(RGDyK) primarily undergoes substitution reactions due to the presence of functional groups such as amines, carboxylates, and hydroxyls. These reactions include:

    Amide Bond Formation: Coupling reactions with carboxylic acids or activated esters.

    Deprotection Reactions: Removal of protecting groups used during synthesis.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).

    Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups from amino acids.

Major Products: The major product of these reactions is the cyclic peptide Cyclo(RGDyK) itself, with high purity achieved through HPLC purification .

Scientific Research Applications

Cyclo(RGDyK) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cyclo(RGDyK) exerts its effects by binding selectively to the integrin αVβ3, inhibiting its interaction with extracellular matrix proteins such as fibronectin, vitronectin, and osteopontin. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The primary molecular targets are the integrin αVβ3 receptors, and the pathways involved include the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathways .

Comparison with Similar Compounds

Cyclo(RGDyK) is often compared with other cyclic peptides containing the arginine-glycine-aspartic acid motif, such as:

    Cyclo(RGDfK): Similar in structure but with phenylalanine instead of tyrosine. It also targets integrin αVβ3 but may have different binding affinities and selectivities.

    Cyclo(RGDfE): Contains glutamic acid instead of tyrosine, used in similar applications but with varying efficacy.

    Cilengitide (Cyclo(RGDf(NMe)V)): A well-known integrin inhibitor used in clinical trials for cancer therapy.

Cyclo(RGDyK) is unique due to its specific amino acid sequence, which provides distinct binding properties and biological activities compared to other cyclic peptides .

Properties

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAROZEWEPNAWMD-HAGHYFMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo[Arg-Gly-Asp-D-Tyr-Lys]
Reactant of Route 2
cyclo[Arg-Gly-Asp-D-Tyr-Lys]
Reactant of Route 3
cyclo[Arg-Gly-Asp-D-Tyr-Lys]
Reactant of Route 4
cyclo[Arg-Gly-Asp-D-Tyr-Lys]
Reactant of Route 5
cyclo[Arg-Gly-Asp-D-Tyr-Lys]
Reactant of Route 6
cyclo[Arg-Gly-Asp-D-Tyr-Lys]

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